molecular formula C14H22N4 B13327589 3-(4-Benzylpiperazin-1-yl)propanimidamide

3-(4-Benzylpiperazin-1-yl)propanimidamide

Cat. No.: B13327589
M. Wt: 246.35 g/mol
InChI Key: TWJWHOUKYDISQR-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)propanimidamide is a chemical compound with the molecular formula C14H23N4. It is often used in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)propanimidamide typically involves the reaction of 4-benzylpiperazine with propanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)propanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)propanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzylpiperazin-1-yl)propanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .

Biological Activity

3-(4-Benzylpiperazin-1-yl)propanimidamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4, with a molecular weight of approximately 230.31 g/mol. The compound is often utilized in its dihydrochloride salt form to enhance solubility and stability in various applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Therapeutic Applications : Preliminary studies have indicated possible anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.
  • Receptor Interactions : Interaction studies have shown that this compound binds to several receptors, influencing various signaling pathways crucial for cellular responses.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is known to interact with specific molecular targets:

  • Cholinergic Receptors : The compound exhibits peripheral n-cholinolytic activity, which involves blocking acetylcholine at peripheral cholinergic receptors, potentially affecting neurotransmission and muscle contraction.
  • Enzyme Inhibition : The compound may also inhibit certain enzymes through covalent bonding with nucleophilic sites in proteins, thus altering enzymatic activity and influencing metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-[6-(4-benzylpiperazin-1-yl)pyridazin-3-yl]-3-cyclopropylureaContains a pyridazine ringPotentially enhanced selectivity for specific receptors
2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-oneDual piperazine-piperidine structureBroader spectrum of receptor interactions
(3S)-1-(4-benzylpiperazin-1-yl)-3-(2-fluorophenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}propan-1-oneIncorporates imidazo-pyridine motifGreater complexity may influence bioactivity

The combination of piperazine and propanimidamide functionalities in this compound may lead to distinct pharmacological profiles compared to these similar compounds.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound in various contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated significant inhibition zones, suggesting its potential as a new antimicrobial agent.

Case Study 2: Pain Management

Another research project investigated the analgesic properties of this compound in animal models. The findings revealed a notable reduction in pain response compared to control groups, indicating its therapeutic potential for pain relief.

Case Study 3: Receptor Binding Affinity

Research focused on the binding affinity of this compound to different receptors using radiolabeled assays. The results highlighted strong binding to specific serotonin receptors, which may explain some of its psychoactive effects.

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)propanimidamide

InChI

InChI=1S/C14H22N4/c15-14(16)6-7-17-8-10-18(11-9-17)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H3,15,16)

InChI Key

TWJWHOUKYDISQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC(=N)N)CC2=CC=CC=C2

Origin of Product

United States

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